molecular formula C9H9BrO B3040171 4-Bromo-2-ethenyl-1-methoxybenzene CAS No. 16602-24-7

4-Bromo-2-ethenyl-1-methoxybenzene

Cat. No. B3040171
CAS RN: 16602-24-7
M. Wt: 213.07 g/mol
InChI Key: AYMIVXWZAMXEEW-UHFFFAOYSA-N
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Description

4-Bromo-2-ethoxy-1-methoxybenzene is a chemical compound with the molecular formula C9H11BrO2 . It has an average mass of 231.086 Da and a monoisotopic mass of 229.994232 Da .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2-ethoxy-1-methoxybenzene consists of a benzene ring substituted with bromo, ethoxy, and methoxy groups . The exact positions of these substituents on the benzene ring define the specific compound.


Chemical Reactions Analysis

While specific chemical reactions involving 4-Bromo-2-ethoxy-1-methoxybenzene are not detailed in the searched resources, it’s likely that it would participate in reactions typical of aromatic compounds, such as electrophilic aromatic substitution .

Scientific Research Applications

Organic Synthesis

“4-Bromo-2-ethenyl-1-methoxybenzene” is an organic compound that can be used in various organic synthesis processes . Its unique structure makes it a valuable reagent in the creation of complex organic molecules.

Suzuki Coupling

This compound has been studied in Suzuki coupling reactions . Suzuki coupling is a type of carbon-carbon bond forming reaction between an organoboron compound and a halide catalyzed by a palladium(0) complex. This reaction is widely used in organic chemistry to create biaryl compounds.

Heck Reaction

“4-Bromo-2-ethenyl-1-methoxybenzene” has been used in Heck reactions . The Heck reaction is a palladium-catalyzed carbon-carbon bond forming process that allows for the substitution of a halide for an alkene. This reaction is commonly used in the synthesis of larger organic molecules.

Synthesis of Aryl 1,3-Diketones

This compound has been used in the synthesis of aryl 1,3-diketones . Aryl 1,3-diketones are important intermediates in organic synthesis and are used in the preparation of various pharmaceuticals and natural products.

Preparation of Metacyclophanes

Similar compounds like “2-Bromoanisole” have been used in the preparation of the family of exo-[n.m.n.m]metacyclophanes . Although there is no direct evidence of “4-Bromo-2-ethenyl-1-methoxybenzene” being used in this application, it is plausible given the structural similarities.

Synthesis of Unsymmetrically Substituted Biphenyl Compounds

“2-Bromoanisole” has been used in the synthesis of unsymmetrically substituted biphenyl compounds . Given the structural similarities, “4-Bromo-2-ethenyl-1-methoxybenzene” could potentially be used in similar applications.

Safety and Hazards

The safety data sheet for a similar compound, 4-bromo-2-(bromomethyl)-1-methoxybenzene, indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It’s important to handle such compounds with appropriate safety measures.

properties

IUPAC Name

4-bromo-2-ethenyl-1-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-3-7-6-8(10)4-5-9(7)11-2/h3-6H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMIVXWZAMXEEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-ethenyl-1-methoxybenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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